molecular formula C10H22N2 B6272636 1-[(diethylamino)methyl]cyclopentan-1-amine CAS No. 1082563-25-4

1-[(diethylamino)methyl]cyclopentan-1-amine

Cat. No.: B6272636
CAS No.: 1082563-25-4
M. Wt: 170.30 g/mol
InChI Key: MFBTZQOVSBNKIN-UHFFFAOYSA-N
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Description

Significance of Alicyclic Amines in Organic Synthesis and Medicinal Chemistry

Alicyclic amines, which are non-aromatic cyclic compounds containing a nitrogen atom in the ring or as a substituent, are foundational building blocks in chemical synthesis and drug discovery. Their presence is critical in numerous biologically active compounds, including natural products and synthetic pharmaceuticals. The defined three-dimensional structure of the alicyclic scaffold allows for precise spatial arrangement of functional groups, which is crucial for molecular recognition and interaction with biological targets.

In organic synthesis, these amines serve as versatile intermediates and chiral auxiliaries. The development of methods for the selective C-H bond functionalization of alicyclic amines continues to be an active area of research, aiming to provide efficient pathways to complex molecular structures. nih.gov Furthermore, the amine group itself can be readily modified, offering a handle for constructing a diverse range of chemical derivatives.

In medicinal chemistry, the incorporation of alicyclic amine moieties can significantly influence a molecule's physicochemical properties, such as lipophilicity and basicity (pKa), which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Many natural products with potent biological activities, such as antitumoral and antimicrobial agents, feature an aminocyclopentane core. nih.gov

Evolution of Research on Substituted Cyclopentanamines

Research into substituted cyclopentanamines has evolved from simple derivatizations to highly sophisticated and stereoselective synthetic strategies. Early methods often involved the amination of cyclopentanone (B42830) derivatives. More recent advancements have focused on creating complex cyclopentanamine structures with high levels of control over stereochemistry.

A significant breakthrough in this area has been the development of methods for the synthesis of diaminocyclopentane systems. For instance, strategies have been devised to prepare orthogonally protected trans-4,5-diaminocyclopentenones from biomass-derived furfural, which serve as versatile synthons for the total synthesis of complex natural products like (±)-Agelastatin A. nih.gov This approach allows for the selective modification of the two amine groups on the cyclopentane (B165970) core.

Furthermore, novel and green synthetic routes are being explored, such as the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock. This multi-step synthesis involves processes like the Piancatelli rearrangement and mild oxime hydrogenation. Such bio-based routes are crucial for developing sustainable chemical manufacturing processes.

The synthesis of vicinal diamines, like trans-cyclopentane-1,2-diamine, has also seen renewed interest. Despite being known for a long time, its challenging synthesis and instability had limited its use. However, new efficient synthetic methods have enabled its application as a scaffold for chiral ligands and biologically active compounds.

Scope and Context of 1-[(diethylamino)methyl]cyclopentan-1-amine within Contemporary Chemical Science

The compound this compound is a substituted cyclopentanamine that features a unique structural motif known as a geminal or 1,1-diamine, where two nitrogen atoms are attached to the same carbon atom of the cyclopentane ring. One is a primary amine, and the other is part of a diethylaminomethyl substituent.

While extensive academic research specifically focused on this compound is not prominent in the literature, its structure places it firmly within the category of chemical building blocks used in discovery chemistry. Such compounds are often synthesized and made commercially available for screening libraries and for the synthesis of more complex target molecules in medicinal and materials science research. Its value lies in the combination of a rigid cyclopentyl scaffold with two distinct amine functionalities.

The synthesis of geminal diamines can be challenging, and the presence of this functional group in this compound suggests its potential as a precursor for more elaborate molecular designs. Its utility is likely found in combinatorial chemistry programs aimed at rapidly generating libraries of diverse compounds for biological screening.

Below is a table summarizing some of the key physicochemical properties of this compound.

PropertyValue
CAS Number 1082563-25-4
Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
IUPAC Name This compound
Canonical SMILES CCN(CC)CC1(N)CCCC1
InChI Key MFBTZQOVSBNKIN-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1082563-25-4

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-(diethylaminomethyl)cyclopentan-1-amine

InChI

InChI=1S/C10H22N2/c1-3-12(4-2)9-10(11)7-5-6-8-10/h3-9,11H2,1-2H3

InChI Key

MFBTZQOVSBNKIN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1(CCCC1)N

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1 Diethylamino Methyl Cyclopentan 1 Amine

Oxidation Reactions

The oxidation of 1-[(diethylamino)methyl]cyclopentan-1-amine can proceed via several pathways, with the outcome largely dependent on the choice of oxidizing agent and reaction conditions. The presence of both primary and tertiary nitrogen atoms allows for selective targeting to achieve specific chemical transformations.

Formation of N-Oxides

The tertiary amine group in this compound is susceptible to oxidation to form an amine N-oxide. wikipedia.orglibretexts.org This transformation involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom. Common reagents for this purpose include hydrogen peroxide (H₂O₂) and peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org

The reaction proceeds as follows:

Reactant : this compound

Reagent : Hydrogen Peroxide (H₂O₂) or a peroxy acid (e.g., mCPBA)

Product : 1-[(diethylamino-N-oxide)methyl]cyclopentan-1-amine

The resulting N-oxide is a stable, often crystalline solid. wikipedia.org While the primary amine can also be oxidized, the formation of a stable N-oxide is characteristic of tertiary amines. wikipedia.orglibretexts.org Oxidation of the primary amine typically leads to other products, as discussed in the following section.

Controlled Oxidation for Selective Functional Group Interconversion

Controlled oxidation can be employed to selectively convert the amine functionalities into other chemical groups. The different reactivity of the primary and tertiary amines allows for a degree of selectivity.

Oxidation of the Tertiary Amine : Besides N-oxide formation, tertiary amines can undergo oxidative N-dealkylation, which involves the removal of an alkyl group. researchgate.net This process can convert the tertiary diethylamino group into a secondary ethylamino group.

Oxidation of the Primary Amine : Primary amines can be oxidized to a variety of functional groups, including imines, nitriles, or oximes, depending on the specific reagents and reaction conditions used. researchgate.net For instance, strong oxidizing agents under harsh conditions can lead to the formation of a nitrile.

The selective functional group interconversion through oxidation presents a versatile synthetic tool. The table below summarizes potential outcomes based on the targeted amine group.

Target Amine GroupOxidizing Agent/ConditionsPotential ProductTransformation Type
Tertiary (Diethylamino)H₂O₂ or mCPBA1-[(diethylamino-N-oxide)methyl]cyclopentan-1-amineN-Oxide Formation
Tertiary (Diethylamino)Specific oxidative systems (e.g., certain metal catalysts)1-{[ethylamino]methyl}cyclopentan-1-amineN-Dealkylation
PrimaryMild oxidizing agents (e.g., MnO₂)Corresponding ImineDehydrogenation
PrimaryStrong oxidizing agents (e.g., TCCA)Corresponding NitrileOxidative Dehydrogenation researchgate.net

Reduction Reactions

Reduction reactions involving this compound are primarily focused on the transformation of one amine functionality into another, often through multi-step synthetic sequences that include a reduction step.

Conversion to Other Amine Functionalities (e.g., Secondary or Primary Amines)

Direct reduction of the existing amine groups is not a typical transformation. However, a multi-step process can be used to convert the tertiary amine into a secondary amine. This process often involves an initial oxidation step followed by a cleavage reaction. google.com

A common method involves the following two steps:

Oxidation : The tertiary amine is first oxidized to its corresponding N-oxide using an agent like H₂O₂. google.com

Cleavage : The resulting N-oxide is then treated with a reducing agent or undergoes rearrangement and cleavage to yield a secondary amine. For instance, reaction with an alkali metal in liquid ammonia (B1221849) can cleave one of the ethyl groups. google.com

This sequence effectively converts the diethylamino group into an ethylamino group, yielding 1-{[ethylamino]methyl}cyclopentan-1-amine. Another classic, though not reductive, method for dealkylation of tertiary amines is the von Braun reaction, which uses cyanogen (B1215507) bromide (BrCN). echemi.com

Stereoselective Reduction Methods

The compound this compound is achiral. Therefore, stereoselective reduction methods are not applicable to the molecule itself. However, such methods are highly relevant in the synthesis of chiral analogs or precursors. For example, a prochiral cyclopentanone (B42830) derivative could be stereoselectively reduced to introduce specific stereochemistry.

Consider a hypothetical precursor, 1-(cyano)-N,N-diethylcyclopentan-1-amine. The stereoselective reduction of the nitrile group to a primary amine could yield chiral versions of the target molecule's scaffold. Methods for stereoselective reduction often employ chiral catalysts or reagents. wikipedia.org

Catalytic Asymmetric Hydrogenation : Using chiral transition metal catalysts (e.g., based on rhodium or ruthenium) with hydrogen gas can achieve enantioselective reduction of a precursor C=N or C≡N bond.

Chiral Hydride Reagents : Reagents like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) modified with chiral ligands can deliver a hydride ion stereoselectively. wikipedia.org

These strategies are fundamental in medicinal chemistry for preparing enantiomerically pure compounds. nih.govacs.orgnih.gov

Nucleophilic Substitution Reactions

Both the primary and tertiary amine groups in this compound possess lone pairs of electrons on the nitrogen atoms, making them effective nucleophiles. They can react with various electrophiles, most commonly alkyl halides, in nucleophilic substitution reactions. chemguide.co.uk

Reactivity of the Primary Amine : The primary amine is generally more reactive and less sterically hindered than the tertiary amine. It can react with an alkyl halide (e.g., methyl iodide, CH₃I) to form a secondary amine. This product can then react further to yield a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. chemguide.co.uk This potential for multiple substitutions means that reactions often yield a mixture of products unless a large excess of the initial amine is used. chemguide.co.uk

Reactivity of the Tertiary Amine : The tertiary amine can also act as a nucleophile, reacting with an alkyl halide to form a quaternary ammonium salt directly.

The table below illustrates the potential products from the reaction of this compound with a generic alkyl halide (R-X).

Reacting SiteNumber of R-X EquivalentsProduct StructureProduct Class
Primary Amine11-[(diethylamino)methyl]cyclopentan-1-yl(alkyl)amineSecondary Amine
Primary Amine21-[(diethylamino)methyl]cyclopentan-1-yl(dialkyl)amineTertiary Amine
Primary Amine31-[(diethylamino)methyl]cyclopentan-1-yl(trialkyl)ammonium halideQuaternary Ammonium Salt
Tertiary Amine11-(aminomethyl)cyclopentyl(alkyl)diethylammonium halideQuaternary Ammonium Salt

Participation of the Amine Group in Substitution Processes

While specific studies on the substitution reactions of this compound are not extensively documented in publicly available literature, the general principles of amine chemistry allow for predictions of its behavior. Both the primary and tertiary amine groups possess lone pairs of electrons, rendering them nucleophilic.

The primary amine group is expected to undergo typical nucleophilic substitution reactions with alkyl halides, acyl chlorides, and other electrophiles. For instance, reaction with an alkyl halide would lead to secondary and potentially tertiary amine or even quaternary ammonium salt formation through successive alkylations. Acylation of the primary amine with acyl chlorides or anhydrides would yield the corresponding amide.

The tertiary amine, lacking a proton, cannot form stable amides but can act as a nucleophile in reactions leading to the formation of quaternary ammonium salts. It can also function as a non-nucleophilic base in various reactions, facilitating eliminations or deprotonations of other species. The relative reactivity of the two amine centers would be influenced by steric hindrance around the nitrogen atoms and the specific reaction conditions employed.

Stereochemical Outcomes of Substitution Reactions

The central carbon atom to which both the aminomethyl and the primary amine groups are attached is a quaternary, non-chiral center. Therefore, substitution reactions occurring at the amine groups themselves will not directly create a new stereocenter at this position. However, if the substituent being introduced is chiral, or if the reaction induces chirality elsewhere in the molecule, a mixture of diastereomers could be formed. Without specific experimental data on reactions involving this compound, the stereochemical outcomes remain a matter of theoretical consideration based on established reaction mechanisms.

Acid-Base Chemistry and Salt Formation

As a diamine, this compound exhibits basic properties and can react with acids to form salts. The presence of two amine groups means that it can accept one or two protons, leading to the formation of mono- or di-protonated species. The basicity of each nitrogen atom is influenced by electronic and steric factors. Generally, tertiary amines are slightly more basic than primary amines in the gas phase due to the electron-donating effect of the alkyl groups. However, in solution, solvation effects can alter this trend.

The reaction with acids, such as hydrochloric acid, would lead to the formation of the corresponding ammonium chloride salts. For instance, reaction with two equivalents of HCl would yield this compound dihydrochloride. The formation of such salts significantly increases the water solubility of the amine.

Table 1: Predicted Acid-Base Reactions

Reactant Product Salt Type
This compound + 1 eq. HCl [H₂N(C₅H₈)CH₂N(Et)₂H]⁺Cl⁻ Monohydrochloride

Rearrangement Reactions Involving the Cyclopentane (B165970) Ring or Amine Moiety

While no specific rearrangement reactions have been reported for this compound, its structure suggests potential for certain types of rearrangements under specific conditions. For instance, reactions that generate a carbocation adjacent to the amine-bearing carbon could potentially initiate a 1,2-amino group migration.

Ring-expansion or contraction reactions of the cyclopentane ring are also a possibility, particularly if a reactive intermediate such as a carbocation or a nitrene can be formed on the ring. However, the stability of the quaternary carbon might hinder some classical rearrangement pathways that require the migration of a group to an adjacent electron-deficient center. General rearrangement reactions like the Beckmann, Curtius, or Hofmann rearrangements typically involve specific functional groups (e.g., oximes, acyl azides, amides) that are not present in the parent molecule but could be introduced through derivatization.

Metalation and Transmetalation Reactions

The protons on the primary amine group of this compound are acidic enough to be removed by strong bases, such as organolithium reagents. This deprotonation would result in the formation of a lithium amide, a potent nucleophile. This metalated intermediate could then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Furthermore, the nitrogen atoms, with their lone pairs of electrons, can act as ligands to coordinate with various metal centers. This coordination chemistry could be a precursor to directed metalation reactions, where a metal, such as lithium or palladium, is directed to a specific position on the cyclopentane ring by the chelating effect of the diamine moiety. Such directed ortho-metalation (in the case of an appended aromatic ring) or remote metalation strategies are powerful tools in organic synthesis. Transmetalation reactions could follow, where the initially formed organometallic species reacts with another metal salt to generate a different organometallic reagent with altered reactivity. Specific studies detailing these reactions for this compound are currently lacking in the scientific literature.

Design, Synthesis, and Chemical Exploration of Analogues and Derivatives of 1 Diethylamino Methyl Cyclopentan 1 Amine

Structural Modifications of the Cyclopentane (B165970) Ring

Altering the size of the cycloalkane ring from a five-membered ring to four- or six-membered rings (cyclobutane and cyclohexane (B81311), respectively) is a common strategy to explore the impact of conformational rigidity and spatial arrangement of substituents. The synthesis of such analogues typically begins with corresponding cyclic ketones. For instance, cyclobutanone (B123998) or cyclohexanone (B45756) can serve as starting materials. researchgate.netutripoli.edu.ly

The general synthetic approach would likely involve a Strecker synthesis or a related cyanation/amination pathway on the parent ketone to install the primary amine and a carbon for the side chain. Subsequent elaboration of the side chain would lead to the desired diamine. The reactivity and stability of these rings can differ; cyclobutane (B1203170) rings possess significant ring strain, which can be exploited in certain chemical transformations. rsc.org Conversely, cyclohexane rings adopt stable chair conformations, which would position the substituents in well-defined axial or equatorial orientations, impacting their interaction with biological targets. Ring enlargement strategies, such as those studied for converting methylcyclopentane, could also be explored as a potential route to cyclohexane analogues. researchgate.net

Table 1. Analogues with Cycloalkane Ring Size Variation
Analogue NameRing SystemRationale for Modification
1-[(diethylamino)methyl]cyclobutan-1-amineCyclobutaneInvestigate effect of increased ring strain and altered substituent vectors.
1-[(diethylamino)methyl]cyclopentan-1-amineCyclopentaneParent Compound
1-[(diethylamino)methyl]cyclohexan-1-amineCyclohexaneExplore impact of stable chair conformations and axial/equatorial positioning.

Introducing substituents onto the cyclopentane ring offers a method to probe specific regions of a binding pocket or to modify properties like lipophilicity and metabolic stability. Substituents such as methyl or phenyl groups can be incorporated. The synthesis of these analogues would require substituted cyclopentanone (B42830) precursors, for example, 3-methylcyclopentanone.

The position of the substituent relative to the geminal diamine core is crucial. Synthetic strategies must control the regioselectivity of the substitution. For example, starting from ethyl 2-oxocyclopentane-1-carboxylate, various reactions can be performed to build substituted systems before the introduction of the amino groups. utripoli.edu.ly The presence of these substituents can also create new stereocenters, adding another layer of complexity and opportunity for exploration.

When additional substituents are introduced onto the cyclopentane ring, or if modifications create chiral centers, the consideration of stereoisomerism becomes paramount. For example, the synthesis of a 3-substituted analogue of this compound would result in a mixture of cis and trans diastereomers. These diastereomers can have vastly different three-dimensional shapes and, consequently, different biological activities.

Developing stereoselective syntheses is a key challenge. Methodologies that allow for the controlled formation of specific diastereomers, such as those used in the synthesis of trans-4,5-diaminocyclopentenones, are highly valuable. nih.gov These methods often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. The separation of diastereomers via chromatography is also a standard technique to isolate and study the properties of each stereoisomer independently. This differentiation is critical, as the biological activity often resides in a single isomer. nih.gov

Alterations of the Alkylamino Moiety

A straightforward modification is to vary the nature of the alkyl groups attached to the tertiary nitrogen. Replacing the ethyl groups with smaller methyl groups or larger propyl groups can systematically alter the steric profile and lipophilicity of the side chain.

The synthesis of these analogues can be achieved through reductive amination of a common aldehyde intermediate with the corresponding secondary amine (e.g., dimethylamine, dipropylamine). Alternatively, N-alkylation of a primary amine precursor with different alkyl halides can provide access to a range of derivatives. These modifications allow for a fine-tuning of the molecule's properties. For instance, replacing larger alkyl groups with methyl groups can reduce steric hindrance and potentially alter binding modes.

Table 2. Analogues with Alkylamino Group Variation
Analogue NameAlkylamino MoietyRationale for Modification
1-[(dimethylamino)methyl]cyclopentan-1-amineDimethylaminoReduce steric bulk and lipophilicity.
1-[(dipropylamino)methyl]cyclopentan-1-amineDipropylaminoIncrease steric bulk and lipophilicity.

Incorporating the tertiary nitrogen into a cyclic structure, such as a piperidine (B6355638) or morpholine (B109124) ring, is a widely used strategy in drug design to introduce conformational constraint and favorable physicochemical properties. pharmjournal.ru These heterocyclic rings are prevalent in many biologically active compounds. scispace.comresearchgate.net

The synthesis of these derivatives would involve reacting a suitable electrophilic precursor, such as 1-(chloromethyl)cyclopentan-1-amine, with the desired cyclic secondary amine (piperidine or morpholine). nih.gov Such modifications can significantly impact a compound's properties. A piperidine ring adds a conformationally restricted lipophilic group, while a morpholine ring introduces a polar ether oxygen, which can act as a hydrogen bond acceptor and improve aqueous solubility. The synthesis of substituted piperidine derivatives has been explored extensively, providing a toolbox of methods for creating diverse analogues. nih.gov

Table 3. Analogues with Cyclic Amine Formation
Analogue NameCyclic AmineRationale for Modification
1-(piperidin-1-ylmethyl)cyclopentan-1-aminePiperidineIntroduce conformational constraint and a lipophilic scaffold.
1-(morpholin-4-ylmethyl)cyclopentan-1-amineMorpholineEnhance polarity and introduce a hydrogen bond acceptor.

Impact of Nitrogen Substitution on Reactivity and Scaffold Utility

The reactivity and utility of the this compound scaffold are profoundly influenced by substitutions on its two nitrogen atoms. The primary amine offers a reactive handle for a multitude of chemical transformations, while the tertiary diethylamino group imparts specific steric and electronic characteristics.

The primary amine can be readily alkylated, acylated, or arylated to introduce a wide array of substituents. These modifications directly impact the compound's basicity and nucleophilicity. For instance, the introduction of electron-withdrawing groups, such as an acetyl or a trifluoromethylsulfonyl group, will decrease the basicity of the primary nitrogen, making it a poorer nucleophile. Conversely, the addition of electron-donating alkyl groups will increase its basicity.

The interplay between the two amino groups is also a critical factor. The relative basicities of the primary and tertiary amines can be modulated through substitution, which can, in turn, influence the regioselectivity of reactions like protonation or coordination to metal centers.

Table 1: Predicted Impact of N-Substitutions on the Properties of this compound Analogues

Substituent on Primary AminePredicted Effect on BasicityPredicted Effect on NucleophilicityPotential Scaffold Utility
-CH₃ (Methyl)IncreaseIncreaseEnhanced reactivity in nucleophilic substitutions
-COCH₃ (Acetyl)DecreaseDecreaseStable amide derivatives for further functionalization
-SO₂CF₃ (Triflyl)Significant DecreaseSignificant DecreasePrecursor for N-H deprotonation and subsequent reactions
-Ph (Phenyl)DecreaseDecreaseIntroduction of aromatic interactions

Position Isomerism and Branching Modifications

The cyclopentane ring of this compound allows for various forms of isomerism, including constitutional isomerism and stereoisomerism. These isomers can exhibit distinct chemical and physical properties.

Constitutional Isomerism: The substituents on the cyclopentane ring can be arranged in different positions. For example, moving the aminomethyl group to a different carbon on the ring would result in a constitutional isomer. 1,2- and 1,3-disubstituted cyclopentanes are common examples of such isomerism. libretexts.org These isomers would likely have different synthetic accessibilities and reactivities due to the altered spatial relationship between the two amino groups.

Stereoisomerism: With two different substituents on the cyclopentane ring, stereoisomers in the form of cis and trans isomers are possible. In the cis isomer, both the primary amine and the (diethylamino)methyl group are on the same face of the cyclopentane ring. In the trans isomer, they are on opposite faces. libretexts.org This difference in stereochemistry can have a significant impact on the molecule's conformation and its ability to interact with other molecules or surfaces. The relative stability of these isomers is often influenced by steric interactions between the substituents.

Branching Modifications: Modifications to the carbon chain connecting the two nitrogen atoms or to the alkyl groups on the tertiary amine introduce further structural diversity. For instance, replacing the methyl linker with an ethyl or propyl chain would alter the distance and flexibility between the two amino groups. Similarly, branching on the diethylamino group, such as replacing ethyl with isopropyl groups, would increase steric bulk.

Table 2: Examples of Positional Isomers and Branched Analogues of this compound

Compound NameIsomer TypeKey Structural Difference
cis-1-[(diethylamino)methyl]cyclopentan-1-amineStereoisomer (cis)Substituents on the same face of the ring
trans-1-[(diethylamino)methyl]cyclopentan-1-amineStereoisomer (trans)Substituents on opposite faces of the ring
1-amino-2-[(diethylamino)methyl]cyclopentaneConstitutional IsomerAmino and aminomethyl groups on adjacent carbons
1-amino-3-[(diethylamino)methyl]cyclopentaneConstitutional IsomerAmino and aminomethyl groups separated by one carbon
1-[(diisopropylamino)methyl]cyclopentan-1-amineBranched AnalogueIsopropyl groups on the tertiary amine instead of ethyl

Regioselective Synthesis of Derivatives

The presence of two distinct amino groups in this compound necessitates regioselective synthetic strategies to modify one amine in the presence of the other. The difference in reactivity between the primary and tertiary amines is the primary tool for achieving such selectivity.

The primary amine is generally more nucleophilic and less sterically hindered than the tertiary amine, making it the preferred site of reaction with many electrophiles under kinetic control. For example, acylation or sulfonylation can often be performed selectively at the primary amine by careful control of reaction conditions, such as using a stoichiometric amount of the electrophile at low temperatures.

Protecting group strategies are also crucial for achieving high regioselectivity. The primary amine can be selectively protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, allowing for subsequent modifications at other positions of the molecule. The protecting group can then be removed under specific conditions to reveal the primary amine for further functionalization.

Furthermore, the synthesis of specific positional isomers often requires stereocontrolled and regiocontrolled synthetic routes. Diastereoselective synthetic methods can be employed to favor the formation of either the cis or trans isomer. nih.gov For instance, the choice of starting materials and reaction conditions in cyclization reactions can influence the stereochemical outcome. The regioselective diamination of alkenes is another powerful strategy for synthesizing vicinal diamines with high control over the placement of the amino groups. nih.gov

Table 3: General Strategies for Regioselective Derivatization

Reaction TypeTargeted AmineStrategyExample Reagent
AcylationPrimaryKinetic control (less steric hindrance)Acetyl chloride
SulfonylationPrimaryKinetic controlTosyl chloride
AlkylationPrimaryUse of protecting groups on the primary amine for subsequent reactions elsewhereBoc-anhydride (for protection)
QuaternizationTertiaryReaction with alkyl halidesMethyl iodide

Role As a Chemical Scaffold and Building Block in Complex Molecule Synthesis

Integration into Advanced Organic Synthesis Pathways

The structural attributes of 1-[(diethylamino)methyl]cyclopentan-1-amine make it a prime candidate for integration into sophisticated organic synthesis pathways. The presence of two distinct amine functionalities allows for selective reactions, enabling the construction of intricate molecular designs.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgnih.govcaltech.edu The this compound scaffold is conceptually well-suited for MCRs. The primary amine can participate in the formation of imine intermediates, which are key to many MCRs such as the Ugi and Passerini reactions. nih.gov

For instance, in a hypothetical Ugi-type reaction, this compound could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to generate complex peptide-like structures anchored to the cyclopentane (B165970) core. The inherent three-dimensionality of the cyclopentane scaffold would impart conformational rigidity to the resulting molecules, a desirable trait in drug discovery.

Furthermore, the fundamental components of the this compound scaffold can be conceptually traced to a Mannich-type reaction, a classic MCR. The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. caltech.edu Conceptually, a related pathway could involve cyclopentanone (B42830), formaldehyde, and diethylamine (B46881) to generate a precursor to the target scaffold. Research has shown that reactions between secondary aromatic amines, formaldehyde, and cyclopentanone can lead to the formation of complex heterocyclic systems like cyclopenta[c]quinolinium salts, highlighting the potential of these building blocks in MCRs. researchgate.net

Table 1: Potential Multi-Component Reactions Involving the this compound Scaffold (Conceptual)
Reaction TypeReactantsPotential Product ClassKey Feature of Scaffold
Ugi ReactionAldehyde, Carboxylic Acid, IsocyanidePeptidomimeticsPrimary Amine
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy CarboxamidesPrimary Amine (after modification)
Strecker SynthesisKetone, Cyanide Sourceα-AminonitrilesPrimary Amine

Heterocyclic compounds are of paramount importance in medicinal chemistry. The this compound scaffold can serve as a starting point for the synthesis of various heterocyclic systems. The primary amine is a versatile handle for constructing nitrogen-containing rings. For example, condensation reactions with dicarbonyl compounds could lead to the formation of pyrroles or other five-membered heterocycles.

Moreover, the diamine nature of the scaffold can be exploited to create larger heterocyclic rings. Cyclization reactions with appropriate bifunctional reagents could yield novel seven-membered rings or other complex bicyclic systems. The synthesis of β-enamino esters and their subsequent cyclization to form pyrazolone (B3327878) and pyridinone derivatives showcases a general strategy that could be adapted for the cyclopentylamine (B150401) scaffold. nih.gov

Contributions to Library Design and Combinatorial Chemistry

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as chemical libraries, which can then be screened for biological activity. The this compound scaffold is an excellent starting point for the creation of such libraries due to its multiple points of diversification.

By reacting the primary amine with a variety of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes via reductive amination), a large library of analogs can be generated. The tertiary amine can also be modified, for example, through quaternization, to further increase the diversity of the library. The rigid cyclopentane core ensures that the appended functional groups are held in well-defined spatial orientations, which is crucial for exploring structure-activity relationships (SAR). The use of combinatorial libraries is a powerful tool for discovering novel antibacterial agents, for instance. nih.gov

Table 2: Potential Library Diversification Points on the this compound Scaffold
Reactive SitePotential ReactionsResulting Functional GroupNumber of Potential Analogs
Primary AmineAmide Coupling, Reductive Amination, SulfonylationAmides, Secondary Amines, SulfonamidesHigh (thousands)
Tertiary AmineQuaternization, OxidationQuaternary Ammonium (B1175870) Salts, N-oxidesModerate (hundreds)
Cyclopentane Ring(Requires further functionalization)Substituted CyclopentanesVariable

Strategy of Scaffold Hopping in Chemical Design

Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure of a molecule while retaining its key biological activity. nih.gov This is often done to improve properties such as potency, selectivity, or pharmacokinetic profiles. The this compound scaffold can be considered both a product of and a starting point for scaffold hopping strategies.

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a molecule. nih.gov The this compound scaffold can be conceptually viewed as a bioisosteric replacement for other molecular cores. For instance, the gem-diaminoalkyl motif on the cyclopentane ring could serve as a conformationally restricted analog of a simple acyclic diamine. This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

Chemical space refers to the vast ensemble of all possible molecules. nih.gov The exploration of chemical space is a central theme in drug discovery. biosolveit.de The use of novel scaffolds like this compound allows chemists to access regions of chemical space that are not populated by existing compound collections. The three-dimensional nature of the cyclopentane ring, in particular, allows for the creation of molecules with greater structural complexity and saturation (higher Fsp³) compared to flat aromatic systems that dominate many compound libraries. This exploration of new chemical space increases the probability of discovering molecules with novel biological activities. The synthesis of libraries based on 1,2,4-trisubstituted cyclopentanes is one approach to creating structurally diverse molecules for this purpose. nih.gov

Coordination Chemistry and Ligand Design Using 1 Diethylamino Methyl Cyclopentan 1 Amine

Chelating Properties of the Diamine System

No information exists on the ability of 1-[(diethylamino)methyl]cyclopentan-1-amine to act as a chelating ligand, its coordination modes, or the stability of the potential chelate rings it might form with metal ions.

Influence of Amine Chirality on Complex Formation

While the carbon atom to which both amino groups are attached is a potential stereocenter if the two amino groups are different (which they are in this molecule), there is no research on the synthesis of chiral versions of this ligand or how its chirality might influence the stereochemistry of metal complexes.

Catalysis Applications and Mechanistic Insights

Ligand in Transition Metal-Catalyzed Reactions

Enantioselective Catalysis with Chiral Ligand Derivatives

The use of chiral diamines as ligands for transition metal catalysts is a well-established and powerful strategy in asymmetric synthesis. These ligands, often possessing C₂ symmetry, can coordinate to a metal center and create a chiral environment that effectively biases the outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. Common applications include asymmetric hydrogenations, alkylations, and various carbon-carbon bond-forming reactions, where high enantiomeric excesses are often achieved.

However, a diligent search of scholarly databases and chemical literature did not yield specific examples, research studies, or data pertaining to the use of chiral ligands derived from the 1-[(diethylamino)methyl]cyclopentan-1-amine scaffold. While analogous structures, particularly those based on trans-1,2-diaminocyclohexane, are extensively documented as "privileged ligands" in a multitude of enantioselective transformations, research on the catalytic activity of chiral 1,1-diaminocyclopentane derivatives appears to be unpublished. Consequently, no data tables detailing reaction substrates, conditions, yields, or enantiomeric excess for this specific class of ligands can be provided.

Catalyst Recovery and Reusability Studies

The recovery and reuse of catalysts are critical for the development of sustainable and economically viable chemical processes. In homogeneous catalysis, where the catalyst is in the same phase as the reactants, separation can be challenging. Common strategies to address this include the immobilization of the catalyst on a solid support (heterogenization), the use of solvent systems that allow for easy separation, or filtration techniques. Successful catalyst recycling is typically evaluated by monitoring the catalyst's activity and selectivity over numerous consecutive runs. A robust catalyst will maintain high performance with minimal leaching or degradation.

Despite the importance of this area, no studies focused on the recovery and reusability of catalysts bearing ligands derived from this compound were found in the public domain. Research in this area would typically involve designing a system where the catalyst could be readily separated from the product mixture—for example, by attaching the ligand to a polymer support—and then testing its performance over multiple cycles. Data from such studies, often presented in tables showing yield and enantioselectivity per cycle, are not available for this specific compound.

Computational Studies on Catalytic Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of catalytic reactions. These studies can provide detailed insights into reaction pathways, the structures of transition states, and the energetic barriers associated with each step of the catalytic cycle. By modeling the interaction between the catalyst, substrates, and ligands, researchers can understand the origins of stereoselectivity, explaining why a particular enantiomer is formed preferentially. Such mechanistic understanding is invaluable for the rational design of more efficient and selective catalysts.

A review of the literature indicates that no computational studies have been published that specifically model the catalytic mechanisms involving metal complexes of this compound or its chiral derivatives. While extensive theoretical work exists for catalysts based on other diamine ligands, providing models for stereochemical outcomes and reaction kinetics, these findings cannot be directly extrapolated to the unique steric and electronic environment of a 1,1-diaminocyclopentane system. Therefore, information regarding calculated energy profiles or the specific role of this ligand in transition state stabilization is not available.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of "1-[(diethylamino)methyl]cyclopentan-1-amine" by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of "this compound."

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of "this compound" would exhibit distinct chemical shifts based on their electronic environments. The protons of the diethylamino group would likely appear as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, resulting from spin-spin coupling. The protons on the cyclopentane (B165970) ring would produce complex multiplets. The protons of the aminomethyl group would also have a characteristic chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the cyclopentane ring, the aminomethyl group, and the diethylamino group would all resonate at characteristic chemical shifts, allowing for the confirmation of the carbon skeleton.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, further confirming the structural assignment of "this compound."

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-N(CH₂ CH₃)₂2.5 - 2.8 (quartet)45 - 50
-N(CH₂CH₃ )₂1.0 - 1.2 (triplet)10 - 15
-CH₂ -N(CH₂CH₃)₂2.3 - 2.655 - 60
Cyclopentane-C -NH₂-60 - 65
Cyclopentane-CH₂ 1.4 - 1.8 (multiplet)25 - 40
-NH₂ 1.5 - 3.0 (broad singlet)-

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in "this compound" by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. Key expected absorption bands would include N-H stretching vibrations for the primary amine, C-H stretching for the aliphatic groups, and C-N stretching vibrations.

Table 2: Characteristic IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)
Aliphatic C-HC-H Stretch2850 - 2960
AmineC-N Stretch1020 - 1250
Primary Amine (-NH₂)N-H Bend (scissoring)1590 - 1650

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For "this compound," electron ionization (EI) would likely lead to the formation of a molecular ion [M]⁺, followed by characteristic fragmentation. Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu This would result in the formation of stable iminium ions.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula of C₁₀H₂₂N₂. hmdb.ca

Table 3: Predicted Mass Spectrometry Fragmentation for this compound
m/z Value Possible Fragment Ion Fragmentation Pathway
170[C₁₀H₂₂N₂]⁺Molecular Ion
155[C₉H₁₉N₂]⁺Loss of a methyl radical (•CH₃)
141[C₈H₁₇N₂]⁺Loss of an ethyl radical (•C₂H₅)
86[C₅H₁₂N]⁺α-cleavage, formation of diethylaminomethyl cation
84[C₅H₁₀N]⁺α-cleavage at the cyclopentane ring

Chromatographic Separation Methods

Chromatographic techniques are essential for separating "this compound" from impurities and for its quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like "this compound." The compound would be vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. Due to the basic nature of the amine groups, a column with a basic deactivation is often preferred to prevent peak tailing.

When coupled with a mass spectrometer (GC-MS), this technique allows for the confident identification of the compound based on its retention time and mass spectrum. This is a powerful tool for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. For a basic compound like "this compound," reversed-phase HPLC would be a common approach. An acidic mobile phase is often used to protonate the amine groups, which can improve peak shape and retention on a C18 column.

Since "this compound" lacks a strong chromophore, UV detection at low wavelengths (around 200-210 nm) might be possible, but derivatization with a UV-active agent could be employed for more sensitive detection. Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used. Coupling HPLC with mass spectrometry (LC-MS) would provide high sensitivity and selectivity for quantification.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. For chiral separations, a chiral selector is added to the background electrolyte (BGE), enabling the differentiation of enantiomers. chromatographytoday.com

The enantioseparation of this compound, a basic compound, can be effectively achieved using CE. The primary and tertiary amine groups on the molecule are protonated in acidic buffers, rendering the enantiomers positively charged and suitable for separation in a capillary. The principle of separation relies on the transient formation of diastereomeric complexes between the enantiomers and a chiral selector in the BGE. chromatographytoday.com These complexes have different formation constants and/or mobilities, leading to different migration times and thus, separation.

Methodology and Research Findings:

While specific studies on this compound are not prevalent in published literature, methodologies for similar chiral amines are well-established. acs.orgnih.gov Cyclodextrins (CDs) and their derivatives are the most common chiral selectors for this purpose. researchgate.net For a compound like this compound, highly sulfated cyclodextrins would be an excellent choice due to the strong electrostatic interactions between the positively charged amine and the negatively charged selector, in addition to inclusion complexation.

Key parameters that would be optimized for method development include:

Chiral Selector Type and Concentration: Different cyclodextrins (e.g., β-CD, γ-CD, and their charged or neutral derivatives) would be screened. The concentration of the selector is critical; too low a concentration results in poor resolution, while excessive concentrations can lead to issues like high current and poor peak shape. acs.org

Buffer pH and Composition: The pH of the background electrolyte dictates the charge state of the analyte. A low pH (e.g., 2.5-4.0) ensures full protonation of the amine groups. Phosphate or citrate (B86180) buffers are commonly used.

Applied Voltage and Temperature: Higher voltages can decrease analysis time but also increase Joule heating, which can affect resolution. Temperature control is crucial for maintaining separation consistency.

A hypothetical separation of the enantiomers of this compound is illustrated in the following table, based on typical CE performance for chiral amines.

Table 1: Representative Capillary Electrophoresis Parameters for Chiral Separation

ParameterCondition
Capillary Fused Silica (B1680970), 50 µm i.d., 60 cm total length (51.5 cm effective)
Background Electrolyte 50 mM Sodium Phosphate (pH 2.5) containing 15 mM Sulfated-β-Cyclodextrin
Applied Voltage +25 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV, 200 nm
Hypothetical R-Enantiomer Migration Time 8.52 min
Hypothetical S-Enantiomer Migration Time 8.91 min
Resolution (Rs) > 2.0

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive proof of a molecule's connectivity, conformation, and, crucially for chiral molecules, its absolute configuration.

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous assignment of its stereochemistry. The process involves directing a beam of X-rays onto a crystal and measuring the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined.

Research Findings and Structural Data:

Although a specific crystal structure for this compound is not publicly available, analysis of other chiral diamines provides insight into the expected structural features. researchgate.netresearchgate.net The crystal structure would reveal:

Absolute Configuration: By employing anomalous dispersion effects, typically using copper radiation, the absolute configuration (R or S) at the chiral center (the C1 carbon of the cyclopentane ring) can be determined without ambiguity.

Conformation: The analysis would detail the puckering of the cyclopentane ring and the rotational conformation of the diethylaminomethyl side chain.

Intermolecular Interactions: The packing of the molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding. The primary amine (NH₂) and tertiary amine (N(Et)₂) groups can act as hydrogen bond acceptors, while the NH₂ group can also be a hydrogen bond donor. These interactions are critical for understanding the solid-state properties of the compound. nih.gov

The following table presents hypothetical crystallographic data for this compound, assuming a suitable crystal could be grown from a salt form (e.g., hydrochloride) to improve crystal quality.

Table 2: Illustrative X-ray Crystallographic Data

ParameterHypothetical Value
Chemical Formula C₁₀H₂₃N₂⁺ · Cl⁻
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 98.5°
Volume 803.1 ų
Z (Molecules per unit cell) 2
Calculated Density 1.125 g/cm³
Radiation Cu Kα (λ = 1.54178 Å)
Final R-index R1 = 0.045
Absolute Configuration Parameter Flack parameter = 0.02(3)

Chiral Analysis Techniques (e.g., Chiral HPLC, Polarimetry)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining enantiomeric purity. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The separation of this compound enantiomers would typically be performed on polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support. nih.govyakhak.org These phases are known for their broad applicability in separating a wide range of chiral compounds, including amines. chromatographyonline.com

Method Development and Findings:

A typical method development strategy involves screening several CSPs and mobile phase compositions. chromatographyonline.com For a basic compound like this compound, a normal-phase mobile system consisting of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., ethanol (B145695) or isopropanol) is often effective. A small amount of an amine additive, such as diethylamine (B46881) (DEA), is usually required to prevent peak tailing and improve peak shape by competing with the analyte for active sites on the stationary phase. chromatographyonline.com

The table below outlines a representative chiral HPLC method for the analysis of this compound.

Table 3: Representative Chiral HPLC Method Parameters

ParameterCondition
Column (CSP) Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD)
Dimensions 4.6 x 250 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV, 210 nm
Hypothetical Retention Time (Enantiomer 1) 10.2 min
Hypothetical Retention Time (Enantiomer 2) 12.5 min
Separation Factor (α) 1.23
Resolution (Rs) > 2.5

Polarimetry:

Polarimetry is a classical technique used to measure the optical rotation of a chiral substance in solution. While it does not separate enantiomers, it is a fundamental method for characterizing them. An enantiomerically pure sample of this compound would rotate the plane of polarized light to a specific degree. The direction of rotation is designated as dextrorotatory (+) or levorotatory (-). This measurement is a key physical property of an enantiomer but is insufficient on its own to determine enantiomeric purity, as the magnitude of rotation is directly proportional to the concentration of the chiral substance and the excess of one enantiomer over the other. It is primarily used to characterize a bulk, enantiopure substance rather than for quantitative analysis of mixtures, a task for which chiral HPLC or CE is better suited.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthesis Routes

The synthesis of vicinal diamines is a topic of significant interest in organic chemistry. researchgate.netnih.gov Current synthetic methodologies often rely on multi-step procedures that may not align with the principles of green chemistry. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways to 1-[(diethylamino)methyl]cyclopentan-1-amine. Green chemistry aims to prevent waste, improve atom economy, and utilize less hazardous synthesis methods, often by employing catalytic reactions and renewable feedstocks. youtube.com An atom-economical approach like hydroamination, which involves the addition of an amine to an alkene, is an attractive strategy for 1,2-diamine synthesis. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes the efficient heat transfer from dielectric heating, which depends on the ability of reagents or solvents to absorb microwave energy. nih.gov Compared to conventional heating, MAOS offers significant advantages, including drastically reduced reaction times, improved product yields, and enhanced selectivity. nih.gov

Future studies could investigate the application of microwave irradiation to key steps in the synthesis of this compound. For instance, a key bond-forming reaction could be optimized under microwave conditions, potentially leading to a more efficient process. Researchers have successfully employed microwave heating for the synthesis of various nitrogen-containing compounds, such as quinoline (B57606) derivatives and benzodiazepines, achieving excellent yields in minutes. nih.gov

ParameterHypothetical Conventional MethodHypothetical Microwave-Assisted MethodPotential Advantage of MAOS
Reaction Time12-24 hours10-30 minutesSignificant time savings nih.gov
Temperature100-150 °C120-180 °CRapid, uniform heating
Yield60-70%>85%Improved efficiency and yield nih.gov
By-product FormationModerateMinimalHigher selectivity nih.gov

Solvent-Free Reaction Conditions

Eliminating the use of volatile organic solvents is a key goal of green chemistry. mdpi.com Research into solvent-free reaction conditions for the synthesis of this compound could lead to processes that are safer, less expensive, and easier to perform. Solid-state thermal condensation, for example, allows for the synthesis of polyimides by directly heating a physical blend of amine and anhydride (B1165640) monomers, completely avoiding the need for a solvent. mdpi.com Similarly, reports have shown the effective use of reusable solid acid nanocatalysts for condensation reactions under solvent-free conditions. researchgate.net Future work could explore analogous solid-state or catalyst-mediated solvent-free approaches for key synthetic steps.

Exploration of Novel Reactivity Patterns

The structure of this compound, featuring a primary amine and a sterically accessible tertiary amine, suggests a rich and underexplored reactivity profile. Vicinal diamines are privileged structural motifs found in many bioactive molecules and are valuable synthetic building blocks. researchgate.netrsc.org

A primary avenue of future research would be to investigate the differential reactivity of the two amine groups. The primary amine is expected to be more nucleophilic and less sterically hindered than the tertiary amine, allowing for selective functionalization. This differential reactivity could be exploited in multi-step syntheses to build complex molecular architectures. For example, studies on other unsymmetrical diamines have shown that the reactivity of each amine group can be unequal, which can be used to control polymerization and create specific polymer chain conformations. mdpi.com

Furthermore, chiral vicinal diamines are of tremendous interest as ligands in asymmetric catalysis and as precursors to chiral pharmaceuticals. researchgate.net The synthesis of enantiomerically pure forms of this compound and the exploration of their use as chiral ligands or organocatalysts represents a significant and valuable research direction. rsc.org

Application in Material Science

The unique structural features of this compound make it a promising candidate for the development of new advanced materials.

As Monomers in Polymer Synthesis

Diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides (e.g., Nylon) and polyureas. researchgate.netalderbioinsights.co.uk The incorporation of this compound as a monomeric unit could lead to novel polymers with tailored properties. The bulky, non-planar cyclopentyl group and the asymmetric substitution pattern could disrupt polymer chain packing, potentially enhancing solubility and optical transparency while maintaining good thermal stability, a strategy that has proven effective in other fluorinated polyamides derived from unsymmetrical diamines. mdpi.com The presence of the tertiary amine in the side chain could also be used for post-polymerization modification to introduce additional functionalities. rsc.org

Potential Polymer TypeKey MonomersHypothetical Properties Conferred by the DiaminePotential Applications
PolyamideDiamine + Diacid ChlorideImproved solubility, high transparency, thermal stability mdpi.comOptical films, advanced coatings
PolyimideDiamine + DianhydrideEnhanced processability, amorphous nature mdpi.comGas separation membranes, flexible electronics
PolyureaDiamine + Diisocyanate (or CO2) researchgate.netIncreased flexibility, functional side chainsElastomers, smart materials

As Components in Functional Materials

Diamine-functionalized materials, particularly metal-organic frameworks (MOFs), have shown exceptional performance in applications like CO2 capture. acs.org In these materials, diamines are appended to the open metal sites of the MOF structure. rsc.org The free amine groups then interact strongly with acidic gases like CO2, leading to high adsorption capacities. acs.org

Future research could explore the use of this compound to functionalize MOFs such as Mg2(dobpdc). acs.org The primary amine could anchor the molecule to the metal center, leaving the diethylamino group available for interaction with guest molecules. The specific steric and electronic environment provided by this diamine could lead to MOFs with unique adsorption selectivities and capacities, representing a promising avenue for the development of next-generation materials for gas separation and storage. rsc.orgrsc.org

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational modeling provides an avenue to explore the dynamics and interactions of molecules at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. researchopenworld.com For this compound, advanced computational techniques can be pivotal in predicting its behavior and interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. wikipedia.org By developing QSAR models for a series of derivatives related to this compound, researchers can establish a mathematical relationship between the structural features of the molecules and their biological activity. wikipedia.orgnih.gov These models are crucial for predicting the activity of newly designed compounds and for optimizing molecular structures to enhance efficacy or other desired properties. mdpi.comnih.gov

The following table illustrates the type of data that could be generated from computational studies to predict the binding affinity of this compound and hypothetical analogs against a putative protein target.

Compound IDModificationPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
1 None (Parent Compound)-7.5ASP-112, TYR-308, PHE-290
1a Cyclopentyl to Cyclohexyl-8.2ASP-112, TYR-308, TRP-315
1b Diethyl to Dipropyl-7.1ASP-112, PHE-290, LEU-311
1c Amine to Amide-5.4TYR-308, SER-115

This table is illustrative, showing hypothetical data from a prospective computational analysis to guide future synthesis and testing.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and reducing costs. mdpi.com These technologies can be applied to this compound to explore vast chemical spaces and predict molecular properties with increasing accuracy. nih.govaipublications.com

One of the key applications is in de novo drug design. Generative AI models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can be trained on large databases of known molecules. nih.gov These trained models can then design novel molecular structures, similar to this compound, that are optimized for specific properties like high binding affinity, low toxicity, or desirable pharmacokinetic profiles. aipublications.com

The table below demonstrates how AI/ML could be used to predict key properties for hypothetical derivatives of this compound, guiding the selection of candidates for synthesis.

Compound IDStructure (SMILES)Predicted Solubility (logS)Predicted BBB PermeabilityPredicted hERG Inhibition
1 CCN(CC1(CCCC1)N)CC-2.8HighLow
2a CCN(CC1(CCCC1)N)C(C)C-3.1HighLow
2b O=C(N1CCCC1)C1(N)CCCC1-2.5MediumMedium
2c c1ccc(CC1(CCCC1)N)cc1-4.0HighHigh

This table is illustrative and contains hypothetical data. The predictions would be generated by validated machine learning models to filter and rank potential new chemical entities.

Q & A

Q. What statistical methods are applied to analyze dose-response data in pharmacological studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to Hill equation for EC50_{50}/IC50_{50} determination.
  • ANOVA : Compare efficacy across analogs (p < 0.05 significance threshold).
  • Principal Component Analysis (PCA) : Cluster compounds by activity profiles .

Safety & Toxicity Considerations

Q. What protocols ensure safe handling of this compound in lab settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, goggles, and fume hood use.
  • Spill Management : Absorb with vermiculite, neutralize with dilute HCl.
  • Waste Disposal : Incineration at >1000°C for amine-containing waste .

Q. How is in vitro toxicity profiling conducted for this compound?

  • Methodological Answer :
  • Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100.
  • Hepatotoxicity Screening : Primary hepatocyte viability assays (MTT/ATP luminescence).
  • hERG Inhibition : Patch-clamp assays to evaluate cardiac risk .

Comparative & Ecological Studies

Q. How does this compound compare to its cyclohexane analogs in environmental persistence?

  • Methodological Answer :
  • Biodegradation Assays : OECD 301F test (28-day aerobic degradation).
  • LogP Comparison : Cyclopentane analog (LogP ~2.1) vs. cyclohexane (LogP ~2.5) impacts bioavailability .

Q. What role does the diethylamino group play in soil adsorption studies?

  • Methodological Answer :
  • Batch Sorption Experiments : Soil/water partitioning (Kd_d) measured via HPLC-UV.
  • pH Dependence : Protonation of amine group at pH < 7 increases adsorption to clay minerals .

Future Directions

Q. What emerging methodologies could enhance the compound’s application in drug discovery?

  • Methodological Answer :
  • PROTAC Design : Utilize amine group for E3 ligase recruitment in targeted protein degradation.
  • Click Chemistry : Azide-alkyne cycloaddition to append fluorophores for cellular imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.